
2-Bromo-4-(1-ethyl-3-piperidyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32690969 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32690969 typically involves a series of well-defined chemical reactions. The starting materials and reagents are carefully selected to ensure high yield and purity. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction type] using [specific catalysts].
Step 3: Final product formation by [specific reaction type] under [specific conditions].
Industrial Production Methods
In an industrial setting, the production of MFCD32690969 is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This often involves:
Large-scale reactors: to handle the increased volume of reactants.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
MFCD32690969 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction with [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] to produce [specific products].
Common Reagents and Conditions
The reactions involving MFCD32690969 typically require:
Oxidizing agents: Such as [specific oxidizing agents].
Reducing agents: Such as [specific reducing agents].
Catalysts: Including [specific catalysts] to enhance reaction rates.
Solvents: Such as [specific solvents] to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions include [specific products], which are valuable in various applications.
Scientific Research Applications
MFCD32690969 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32690969 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific receptors or enzymes]: and modulating their activity.
Interfering with [specific biochemical pathways]: to produce desired outcomes.
Inducing [specific cellular responses]: that lead to [specific effects].
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD32690969 include [list of similar compounds], which share structural or functional similarities.
Uniqueness
MFCD32690969 stands out due to its unique properties, such as [specific properties], which make it particularly suitable for [specific applications].
Conclusion
MFCD32690969 is a versatile compound with significant potential in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial applications alike.
Properties
Molecular Formula |
C10H15BrN2S |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
2-bromo-4-(1-ethylpiperidin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H15BrN2S/c1-2-13-5-3-4-8(6-13)9-7-14-10(11)12-9/h7-8H,2-6H2,1H3 |
InChI Key |
PFPVXYAZIZWVRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)

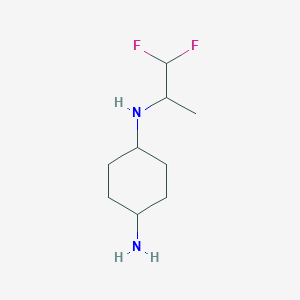
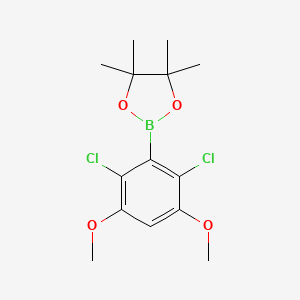
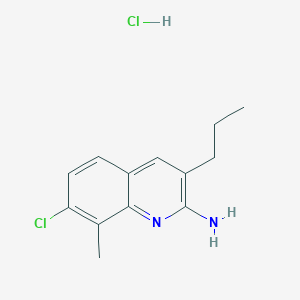


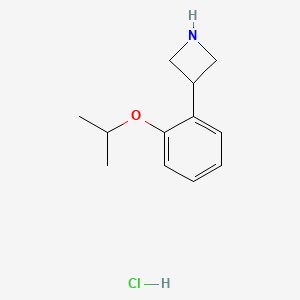
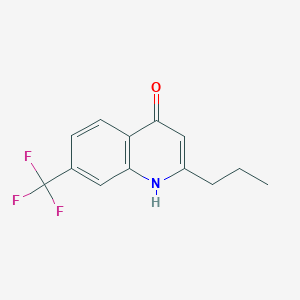
![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)

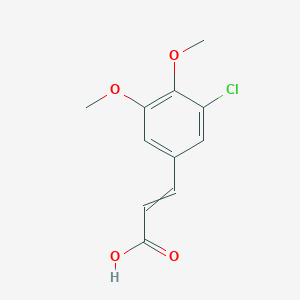
![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)
